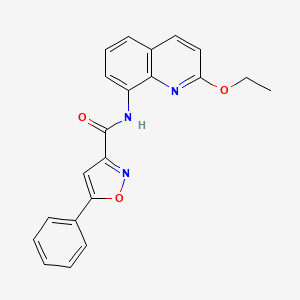

N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 5 and a carboxamide-linked 2-ethoxyquinoline moiety. This scaffold combines aromatic and electron-rich components, which are commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-2-26-19-12-11-15-9-6-10-16(20(15)23-19)22-21(25)17-13-18(27-24-17)14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTFJGJOQYNPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Ethoxylation: The quinoline core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

Isoxazole Formation: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a suitable dipolarophile.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the isoxazole derivative with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and isoxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline or isoxazole derivatives.

Substitution: Formation of substituted quinoline or isoxazole derivatives.

Scientific Research Applications

N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The target compound’s 1,2-oxazole core distinguishes it from 1,3,4-oxadiazole derivatives (e.g., compounds in and ), which exhibit different electronic properties due to the presence of two nitrogen atoms in the heterocycle. Key structural and functional comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural Differences and Implications

Substitution at position 5 (phenyl in the target vs. methyl or tetrahydronaphthalenyl in and ) influences steric bulk and lipophilicity, which are critical for target binding .

Carboxamide-Linked Moieties: The 2-ethoxyquinoline group in the target compound may enhance membrane permeability compared to indole-sulfonyl () or purine () derivatives due to increased lipophilicity . Ethoxy groups are known to improve metabolic stability, which could offer pharmacokinetic advantages over compounds with ester or thioether linkages .

Biological Activity Trends: Oxadiazole-thioether derivatives () show anti-HIV-1 activity (EC50 ~4–9 μM), suggesting that the target’s oxazole-carboxamide scaffold might be optimized for similar viral targets .

Structure-Activity Relationship (SAR) Insights

Biological Activity

N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound belonging to the oxazole derivatives class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

Oxazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structural features of this compound contribute to its potential as a therapeutic agent.

Key Biological Activities

-

Antimicrobial Activity :

- Oxazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against various Gram-positive and Gram-negative bacteria .

- A study highlighted that modifications in the oxazole ring can enhance antimicrobial effectiveness, suggesting that this compound may exhibit similar properties.

-

Anticancer Properties :

- Research indicates that oxazole derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways. The compound may act as an enzyme inhibitor or receptor modulator .

- In vitro studies have shown that certain oxazole derivatives induce apoptosis in cancer cells, indicating their potential in cancer therapy.

- Anti-inflammatory Effects :

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It may bind to receptors involved in pain perception or immune response modulation, thereby exerting therapeutic effects.

Synthesis and Evaluation

Recent studies have focused on synthesizing various oxazole derivatives and evaluating their biological activities:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 5-Ethoxy-N-(4-methylphenyl)-1,2-oxazole | Anticancer | 15 µM | |

| 3-(4-Methoxyphenyl)-1,2-Oxazole | Anti-inflammatory | 20 µM |

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics .

Q & A

Q. What are the common synthetic routes for preparing N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide?

The synthesis typically involves cyclization and acylation steps. For example, oxazole rings are constructed via [3+2] cycloaddition between nitrile oxides and alkynes, followed by coupling with quinoline derivatives. Key reagents include LiAlH4 for reduction and carboxylic acid derivatives for amide bond formation. Purification often employs silica gel chromatography or preparative HPLC to achieve >95% purity .

Q. What analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity, with retention times and UV profiles cross-referenced against standards .

Q. How is the biological activity of this compound initially screened in drug discovery?

Enzyme inhibition assays (e.g., fluorescence-based or radiometric) are used to evaluate interactions with targets like kinases or reductases. Receptor binding studies employ competitive displacement assays using radiolabeled ligands. Dose-response curves (IC₅₀/EC₅₀) and selectivity panels against related enzymes help prioritize lead optimization .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

Variables include:

- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like nitrile oxide formation.

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in acylation.

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization. Yield improvements (e.g., from 34% to 79%) are achieved by adjusting stoichiometry and reaction time .

Q. How can researchers resolve contradictions in reported biological activity data?

Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) clarifies mechanisms. Structural analogs (e.g., varying substituents on the quinoline or oxazole) isolate pharmacophoric features. X-ray crystallography or cryo-EM may reveal binding mode discrepancies .

Q. What computational methods predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina, Glide) models binding poses in enzyme active sites, validated by MD simulations. SHELX programs refine crystallographic data to resolve electron density maps for co-crystal structures .

Q. What challenges arise in purifying this compound, and how are they addressed?

Challenges include separating stereoisomers or regioisomers due to similar polarity. Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers. Recrystallization in mixed solvents (e.g., ethanol/water) improves crystal lattice uniformity. Purity >99% is confirmed via dual-detection HPLC (UV/ELSD) .

Q. How are mechanistic insights into the compound’s activity gained through kinetic studies?

Steady-state kinetics (Michaelis-Menten plots) determine inhibition constants (Kᵢ). Isotopic labeling (e.g., ¹⁸O in hydrolysis studies) tracks reaction pathways. Stop-flow techniques capture transient intermediates. Base-catalyzed mechanisms are inferred from pH-rate profiles, as seen in oxadiazole rearrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.